molecular formula C16H9NO6 B2663304 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 38250-60-1

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B2663304
CAS RN: 38250-60-1
M. Wt: 311.249
InChI Key: RQQWSBAUSJDYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Carboxyphenyl)propionic acid” and “3-(2-Carboxyphenyl)propionic acid” are organic compounds which incorporate a carboxyl functional group . They are aromatic acids that undergo cyclization to generate 1-indanone on heating .


Synthesis Analysis

While specific synthesis methods for “2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” were not found, there are some related compounds that have been synthesized. For instance, 4-(3-Carboxyphenyl)picolinic acid (H2cppa), a pyridine-carboxylate ligand, has been used to react with its relevant metal salts in the existence of a second N-donor chelating ligand 2,2’-bipyridine (2,2’-bipy) under different reaction conditions to produce new coordination polymers .


Molecular Structure Analysis

The molecular formula for “2-(3-Carboxyphenyl)propionic acid” is C10H10O4 . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .


Physical And Chemical Properties Analysis

The predicted boiling point for “2-(3-Carboxyphenyl)propionic acid” is 393.6±25.0 °C and the predicted density is 1.324±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Polymer Synthesis and Properties

The diacid chloride of 2-(3-carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has been utilized to synthesize unsaturated polyamide-imides, which are soluble in polar solvents and exhibit high thermal stability. These polymers undergo crosslinking reactions when heated, preferably in the presence of a suitable catalyst, enhancing their thermal stability and solubility properties. The resulting crosslinked polymers are insoluble even in highly polar solvents, indicating increased thermal stability. Various properties of these polymers, such as their solubility parameter, swelling behavior, molecular weight between crosslinks, X-ray diffraction patterns, and dielectric properties, have been studied extensively (Maiti & Ray, 1983).

Metal Organic Frameworks and Sensing Applications

A zinc-based metal organic framework (Zn-MOF) synthesized using 2-(4-carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibits good fluorescence characteristics and has been found to be efficient in selectively sensing chromate ions. The Zn-MOF maintains its structural integrity during the sensing process, making it a promising material for detecting specific anions (Minmini, Naha & Velmathi, 2017).

Photolithography and Photocatalytic Applications

Photodegradable Epoxy System

The compound bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate and polymers containing specific monomeric units were synthesized to develop a novel photo-patternable cross-linked epoxy system. The unique properties of these materials, such as their high refractive index, absorption at specific wavelengths, and ability to undergo photodegradation under deep UV irradiation, make them suitable for use as patternable bottom antireflective coating materials in deep UV lithography applications (Huh et al., 2009).

Coordination Polymers and Crystal Structures

A coordination polymer synthesized from 4-carboxyphenyl-1,3-dioxoisoindoline-5-carboxylic acid and Zn(II) exhibits a helical chain structure and displays high thermal stability. The structure of this coordination polymer can undergo reversible crystal-to-crystal transformations upon decoordination and recoordination of specific ligands. Its photoluminescence properties are also noteworthy, showing potential applications in materials science (Chang, Tsai & Wu, 2021).

Synthesis of Aminocarboxylic Acid Derivatives and Their Applications

Microwave Synthesis and Antimicrobial Activity

N-phthaloyl aminocarboxylic acids synthesized using microwave irradiation exhibit unique hydrogen bonding characteristics. These molecules have been studied for their structural O–H⋯O and C–H⋯O hydrogen bonding chain and ring motifs, and some derivatives have shown sensitivity against bacterial strains, indicating potential antimicrobial applications (Al-farhan et al., 2011).

Safety And Hazards

“2-(3-Carboxyphenyl)propionic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” were not found, the field of organic synthesis using carboxyphenyl compounds is active and evolving. These compounds are valuable building blocks in organic synthesis, and their applications in various fields are being explored .

properties

IUPAC Name

2-(3-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-13-11-5-4-9(16(22)23)7-12(11)14(19)17(13)10-3-1-2-8(6-10)15(20)21/h1-7H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQWSBAUSJDYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Synthesis routes and methods

Procedure details

4-carboxyphthalic anhydride (1.0 g, 0.0052 mol) and m-aminobenzoic acid (0.714 g, 0.0052 mol) were refluxed as above overnight. Crystallisation of the product from MeOH yielded 1.21 g (72%) of 106 as a white solid: mp=>380° C.; Rf 0.87 (A): Rf 0.75 (C): Rf 0.27 (D):IR (cm−1): 2700–3125 (OH), 3090 (C═CH), 2665 (C—H), 1780 (C═O), 1731 (C═O), 1699 (C═O), 1610 (C═C), 1589 (C═C), 1484 (C═C), 1452 (C═C), 1383 (C—O), 1310 (C—O), 1222 (C—O), 722 (C═CH); MS m/z (rel intensity) 311 (22), 310 (100).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.714 g
Type
reactant
Reaction Step One
Name
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.